Alisol K 23-acetate

Description

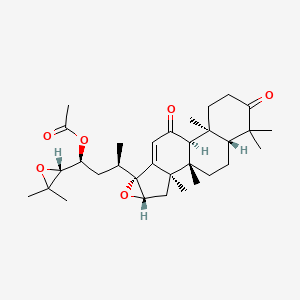

Alisol K 23-acetate (C₃₂H₄₆O₆) is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Rhizoma Alismatis), a traditional Chinese medicinal herb. This compound belongs to the protostane triterpenoid family, characterized by a tetracyclic carbon skeleton with a cyclopropane ring at C-13 and C-17 . The acetyl group at the C-23 position distinguishes it from structurally similar alisol derivatives, such as alisol B 23-acetate (C₃₂H₅₀O₅) and alisol A 24-acetate (C₃₂H₅₀O₅).

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(1S,2R,4S,6R,10S,11S,16R)-1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl]butyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O6/c1-17(14-20(36-18(2)33)26-28(5,6)38-26)32-22-15-19(34)25-29(7)12-11-23(35)27(3,4)21(29)10-13-30(25,8)31(22,9)16-24(32)37-32/h15,17,20-21,24-26H,10-14,16H2,1-9H3/t17-,20+,21+,24+,25+,26-,29+,30+,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJREHQYYSZHDT-URRJHNPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C23C(O2)CC4(C3=CC(=O)C5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)[C@@]23[C@@H](O2)C[C@]4(C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alisol K 23-acetate typically involves the extraction of triterpenoids from the dried rhizomes of Alisma orientale or Alisma plantago-aquatica. The extraction process often employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. High-performance liquid chromatography (HPLC) and other advanced chromatographic methods are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Alisol K 23-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoids.

Biology: It is used to investigate cellular processes such as autophagy and apoptosis.

Medicine: It has shown promise in treating conditions like inflammation, cancer, and nephrotoxicity.

Industry: It is explored for its potential use in developing new pharmaceuticals and nutraceuticals

Mechanism of Action

Alisol K 23-acetate exerts its effects through multiple molecular targets and pathways:

PI3K/Akt/mTOR Pathway: It inhibits this pathway, leading to reduced cell proliferation and increased apoptosis.

NF-κB Pathway: It inhibits the activation of NF-κB, reducing inflammation and immune responses.

Autophagy Induction: It promotes autophagy, which can lead to cell death in cancer cells

Comparison with Similar Compounds

Structural Comparison

Alisol K 23-acetate shares the protostane skeleton with other alisol triterpenoids but differs in substituent positions and functional groups. Key structural distinctions include:

| Compound | Molecular Formula | Acetyl Position | Key Structural Features |

|---|---|---|---|

| This compound | C₃₂H₄₆O₆ | C-23 | Protostane skeleton; cyclopropane at C-13/17 |

| Alisol B 23-acetate | C₃₂H₅₀O₅ | C-23 | 11-Dehydroxy; double bond at C-24/C-25 |

| Alisol A 24-acetate | C₃₂H₅₀O₅ | C-24 | Hydroxyl group at C-16; epoxy group at C-13/17 |

| Alisol C 23-acetate | C₃₂H₄₈O₆ | C-23 | Oxidized methyl group at C-4 |

Key Insights :

- Acetyl Group Position : The C-23 acetyl group in this compound contrasts with the C-24 acetyl group in alisol A 24-acetate, leading to divergent metabolic stability. For example, alisol B 23-acetate undergoes deacetylation to alisol B (C₃₀H₅₀O₄) under basic conditions, which enhances cytotoxicity .

Pharmacological Activity Comparison

Key Insights :

- Cytotoxicity : Alisol B 23-acetate exhibits stronger antitumor activity (ED₅₀ = 20 µg/mL) than this compound, which lacks reported cytotoxicity data .

- Metabolic Stability : Alisol B 23-acetate is unstable in acidic conditions, transforming into alisol A 24-acetate and alisol A, whereas this compound’s stability remains unstudied .

- Therapeutic Potential: this compound’s hypothesized AR/PR/GR modulation contrasts with alisol B 23-acetate’s well-documented PI3K/Akt/mTOR pathway effects .

Diuretic Activity Comparison

Clinical and Research Relevance

Biological Activity

Alisol K 23-acetate (AB23A), a natural triterpenoid derived from Alismatis rhizoma, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of AB23A, focusing on its anticancer, anti-inflammatory, antiviral, and hepatoprotective properties, supported by various studies and findings.

Overview of this compound

- Chemical Structure : AB23A belongs to the class of triterpenoids, characterized by a tetracyclic structure.

- Source : It is primarily isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.

Anticancer Activity

AB23A has shown promising results in various cancer models. Its mechanisms include inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways.

Key Findings:

- Non-Small Cell Lung Cancer (NSCLC) : AB23A inhibited cell viability and induced apoptosis in A549 cells via the PI3K/AKT/mTOR signaling pathway, suggesting its potential as a therapeutic agent for NSCLC .

- Gastric Cancer : The compound also induced apoptosis in gastric cancer cells through mitochondrial pathways and caspase activation .

- Colorectal Cancer : In murine models of colitis-associated colorectal cancer, AB23A reduced tumor burden and improved intestinal health by modulating gut microbiota and inflammatory responses .

Anti-inflammatory Effects

AB23A exhibits significant anti-inflammatory properties, which may contribute to its protective effects against various diseases.

Mechanisms:

- Cytokine Modulation : Treatment with AB23A has been associated with decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and increased anti-inflammatory cytokines (e.g., IL-10) in various models .

- Non-Alcoholic Steatohepatitis (NASH) : In NASH models, AB23A reduced hepatic inflammation and fibrosis through farnesoid X receptor (FXR) activation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of AB23A against coronaviruses, including SARS-CoV-2.

Research Insights:

- Viral Entry Inhibition : AB23A demonstrated inhibitory effects on ACE2, the receptor for SARS-CoV-2, thereby blocking viral entry into host cells .

- Animal Studies : In hamster models infected with SARS-CoV-2 variants, AB23A significantly reduced viral load and ameliorated lung damage .

Hepatoprotective Properties

AB23A's hepatoprotective effects are notable in models of liver injury and disease.

Study Outcomes:

- Liver Function Improvement : In mice with NASH, AB23A treatment led to decreased serum liver enzymes (ALT and AST) and reduced hepatic triglyceride accumulation .

- Mechanistic Insights : The protective effects were linked to FXR activation, which plays a crucial role in lipid metabolism and inflammation regulation .

Summary of Biological Activities

Q & A

Q. How is Alisol K 23-acetate isolated and purified from natural sources?

While specific protocols for this compound are not explicitly detailed in the literature, methods for structurally related Alisol compounds (e.g., Alisol C 23-acetate, Alisol B 23-acetate) involve extraction from Alisma orientale rhizomes using ethanol or methanol, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Optimization of solvent gradients and mobile phases may be required for Alisol K due to structural variations .

Q. What analytical techniques are employed for structural characterization of this compound?

Structural elucidation of Alisol derivatives typically combines mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for stereochemical analysis, and X-ray crystallography for absolute configuration confirmation. For this compound, high-resolution MS (HR-MS) and 2D-NMR (e.g., COSY, HSQC, HMBC) would be critical to resolve its unique substituent positions .

Q. What are the known biological targets or pathways associated with this compound based on current research?

Current data on this compound is limited, but related compounds (e.g., Alisol A 23-acetate) modulate nuclear receptors such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR). These effects are often studied via luciferase reporter assays and molecular docking to predict ligand-receptor interactions. Similar pathways may be hypothesized for Alisol K, though empirical validation is needed .

Advanced Research Questions

Q. How can researchers design experiments to investigate the nuclear receptor modulation potential of this compound?

In vitro models (e.g., HepG2 or HEK293 cells transfected with AR/PR/GR reporters) can assess transcriptional activation or inhibition. Dose-response curves and competitive binding assays using radiolabeled ligands may quantify affinity. Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) can predict binding poses in receptor pockets, as demonstrated for Alisol A 23-acetate .

Q. What methodological approaches are recommended for resolving contradictions in pharmacological data between this compound and structurally related compounds?

Comparative studies should focus on structural differences (e.g., acetoxylation sites, stereochemistry) using techniques like X-ray crystallography or NMR. Functional assays (e.g., ATPase activity for P-gp inhibition or FXR transactivation) can clarify divergent bioactivities. For stability-related discrepancies, simulate physiological conditions (e.g., pH, enzymatic hydrolysis) and monitor degradation via HPLC .

Q. What in vitro and in vivo models are appropriate for studying the therapeutic effects of this compound on metabolic disorders?

In vitro: Use hepatocyte models (e.g., HepG2) to assess lipid metabolism via qPCR/Western blot for FXR, SREBP-1c, and CYP7A1 expression. In vivo: Employ rodent models of cholestasis (e.g., CCl4-induced hepatotoxicity) or hyperlipidemia. Measure serum biomarkers (ALT, AST, LDL) and histopathological changes (H&E staining). Dose optimization should align with pharmacokinetic profiling (e.g., bioavailability via LC-MS) .

Methodological Considerations

- Stability Testing : For this compound, replicate simulated gastric/intestinal conditions (e.g., pepsin, pH 1.2–6.8) to assess metabolic transformation, as done for Alisol B 23-acetate .

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside computational docking) to mitigate assay-specific artifacts .

Gaps and Future Directions

The limited data on this compound underscores the need for target deconvolution studies (e.g., CRISPR-Cas9 screens or phosphoproteomics) and comparative analyses with well-characterized analogs. Structural-activity relationship (SAR) studies could prioritize synthetic modification of its acetoxyl or epoxy groups to enhance potency or selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.